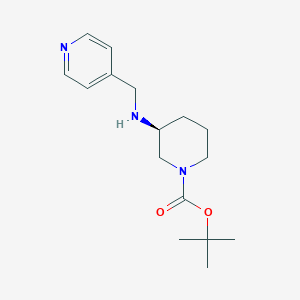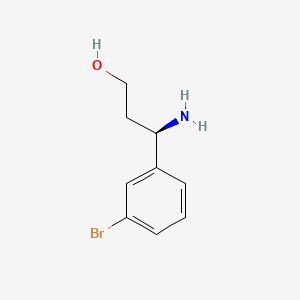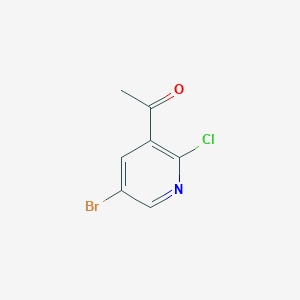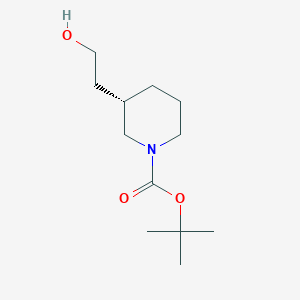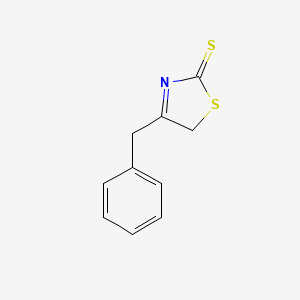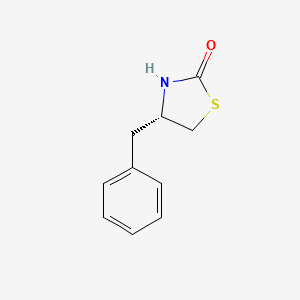
N-Cyclopentyl-N-methylpropane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diamines are versatile compounds that serve as fundamental building blocks in the synthesis of various chemicals, including agrochemicals, drugs, and organic materials. The synthesis of diamines, such as N-Cyclopentyl-N-methylpropane-1,3-diamine, is a complex process that requires the differentiation of nitrogen atoms and the ability to introduce diverse substitution patterns, such as 1,2-, 1,3-, or 1,4-diamines .
Synthesis Analysis
The synthesis of diamines can be achieved through innovative strategies, such as the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes, using copper thiophene-2-carboxylate as a catalyst. This method allows for the rapid formation of amido azides, which can be further transformed into orthogonally protected diamines through selective substitution reactions with various carbon nucleophiles . Additionally, a biocatalytic approach has been developed for synthesizing optically active trans-cyclopentane-1,2-diamine derivatives, starting from racemic amino alcohols and employing lipase-B from Candida antarctica for kinetic resolution .
Molecular Structure Analysis
The molecular structure of diamine derivatives can be characterized using analytical and spectroscopic methods. For instance, the Schiff base ligand N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes have been studied, revealing a binuclear nature and non-electrolyte behavior . Similarly, the crystal structure of cis-di-isothiocyanatobis(N-methylpropane-1,3-diamine)nickel(II) has been determined, showing an octahedral coordination with cis-positioned thiocyanate groups .
Chemical Reactions Analysis
The chemical reactivity of diamine compounds can be influenced by their structural features. For example, the Schiff base ligand mentioned above can behave as a monodentate ligand, forming metal complexes with Cu(II), Co(II), and Ni(II) that exhibit various electrochemical properties, including reversible and irreversible redox waves . The conformational isomerism observed in nickel(II) complexes of N-methylpropane-1,3-diamine indicates that the arrangement of substituents around the metal center can affect the compound's reactivity and stability .
Physical and Chemical Properties Analysis
The physical and chemical properties of diamines are closely related to their molecular structures. Schiff base ligands and their metal complexes have been shown to possess distinct thermal and electrochemical behaviors . The crystal structure analysis of diamine derivatives provides insights into the conformational preferences and the types of intermolecular interactions, such as hydrogen bonding, that contribute to the stability of the crystalline network .
Propriétés
IUPAC Name |
N'-cyclopentyl-N'-methylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-11(8-4-7-10)9-5-2-3-6-9/h9H,2-8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUGLJYLQAJFML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649749 |
Source


|
| Record name | N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-N-methylpropane-1,3-diamine | |
CAS RN |
53485-06-6 |
Source


|
| Record name | N1-Cyclopentyl-N1-methyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53485-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N~1~-Cyclopentyl-N~1~-methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

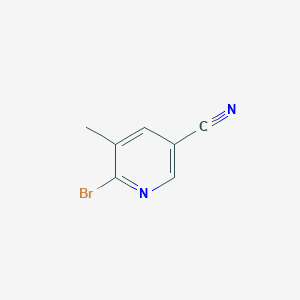
![8-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294079.png)
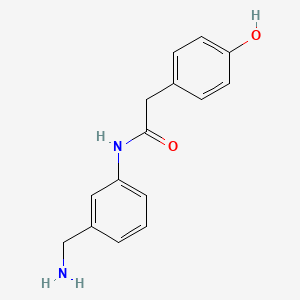
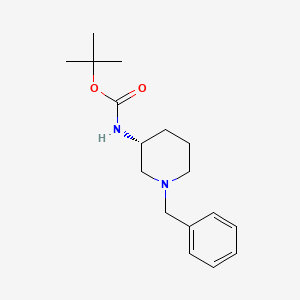
![4-Boc-8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294086.png)
![4-Boc-7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294088.png)
![4-Boc-7-Hydroxy-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294089.png)
![7-Amino-4-Boc-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1294090.png)
